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Compound of Interest

Compound Name: (8-Aminocyclobutyl)methanol

Cat. No.: B154611

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Aminocyclobutyl)methanol is a saturated heterocyclic compound containing a cyclobutane
ring substituted with an aminomethyl and a hydroxymethyl group. Its structural isomers,
particularly the cis and trans diastereomers, are of interest in medicinal chemistry as scaffolds
for the synthesis of novel therapeutic agents. The precise elucidation of their three-dimensional
structure is paramount for understanding their chemical reactivity and biological activity. This
technical guide provides a comprehensive overview of the methodologies and data
interpretation involved in the structure determination of (3-Aminocyclobutyl)methanol,
focusing on spectroscopic technigues and synthetic considerations.

Chemical Structure and Properties

(3-Aminocyclobutyl)methanol exists as cis and trans isomers, referring to the relative
orientation of the amino and methanol substituents on the cyclobutane ring.
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Property Value
Molecular Formula CsH1:NO
Molecular Weight 101.15 g/mol
CAS Number (Free Base) 130369-00-5
CAS Number (cis HCI salt) 142733-65-1
CAS Number (trans HCI salt) 1284250-10-7

cis and trans isomers exhibit distinct physical and chemical properties due to differences in
their molecular symmetry and intramolecular interactions. These differences can be readily
observed in their spectroscopic data.

Synthesis of (3-Aminocyclobutyl)methanol

A common synthetic route to (3-Aminocyclobutyl)methanol involves the reduction of the
corresponding 3-aminocyclobutane-1-carboxylic acid. Lithium aluminum hydride (LiAlH4) is a
powerful reducing agent capable of converting carboxylic acids to primary alcohols. The
synthesis can be adapted for either the cis or trans isomer by starting with the appropriate
isomer of the carboxylic acid precursor.

Synthesis Workflow

[S-Aminocyclobutane-l-carboxylic acid

> Reduction Reaction Aqueous Workup Distillation or )
)[ (0°C to reflux) > (e.g., Fieser method) Chromatography > (3-Aminocyclobutyl)methanol

Click to download full resolution via product page

Caption: General workflow for the synthesis of (3-Aminocyclobutyl)methanol.

Experimental Protocol: Reduction of 3-
Aminocyclobutane-1-carboxylic acid
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Materials:

e 3-Aminocyclobutane-1-carboxylic acid (cis or trans isomer)
e Lithium aluminum hydride (LiAIH4)

e Anhydrous tetrahydrofuran (THF)

 Diethyl ether

o Saturated agueous sodium sulfate solution

e Anhydrous magnesium sulfate

e Hydrochloric acid (for salt formation, if desired)

Procedure:

e Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a
reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlHa (typically 2-3
equivalents) in anhydrous THF under a nitrogen atmosphere. The suspension is cooled to 0
°C in an ice bath.

o Addition of Starting Material: A solution of 3-aminocyclobutane-1-carboxylic acid in
anhydrous THF is added dropwise to the stirred LiAlH4 suspension. The rate of addition is
controlled to maintain the reaction temperature below 10 °C.

o Reaction: After the addition is complete, the reaction mixture is allowed to warm to room
temperature and then heated to reflux for several hours to ensure complete reduction. The
progress of the reaction can be monitored by thin-layer chromatography (TLC).

o Workup: The reaction is cooled to 0 °C, and the excess LiAlH4 is quenched by the careful,
dropwise addition of a saturated aqueous solution of sodium sulfate. This is followed by the
addition of diethyl ether. The resulting granular precipitate of aluminum salts is removed by
filtration.

 Purification: The filtrate is dried over anhydrous magnesium sulfate, and the solvent is
removed under reduced pressure to yield the crude (3-Aminocyclobutyl)methanol. The
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product can be further purified by distillation or column chromatography.

o Salt Formation (Optional): For easier handling and improved stability, the free base can be
converted to its hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether)
and adding a solution of hydrochloric acid in the same solvent. The resulting precipitate is
collected by filtration and dried.

Structure Elucidation by Spectroscopy

The definitive structure of the synthesized (3-Aminocyclobutyl)methanol isomers is
determined through a combination of spectroscopic techniques.

Logical Workflow for Structure Elucidation

NMR Spectroscopy
(Connectivity & Stereochemistry)
WR Analygk\
Mass Spectrometry Infrared Spectroscopy 1H NMR 13C NMR
(Molecular Weight) (Functional Groups) (Proton Environment) (Carbon Skeleton)

Final Structure
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Caption: Workflow for the spectroscopic elucidation of (3-Aminocyclobutyl)methanol.

'H NMR Spectroscopy

Proton NMR provides detailed information about the chemical environment, connectivity, and
stereochemistry of the protons in the molecule. The chemical shifts and coupling constants are
particularly sensitive to the cis/trans isomerism.

Table 1: Representative *H NMR Data for trans-(3-Aminocyclobutyl)methanol Hydrochloride
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Chemical Shift (5,

Coupling Constant

Proton Multiplicity
ppm) (3, Hz)
CH-NHs* ~3.5 m
CH-CH20H ~2.5 m
CHz (adjacent to CH-
~2.2 m
NHs+)
CH:z (adjacent to CH-
~1.8 m
CH20H)
CH20H ~3.4 d ~6.5
NHs* ~8.0 br s
OH Variable S

Note: Data is based on typical values and the available spectrum for the trans-isomer

hydrochloride. Chemical shifts can vary depending on the solvent and concentration.

The relative stereochemistry of the substituents can be inferred from the coupling constants

between the protons on the cyclobutane ring. In general, trans isomers will exhibit different

coupling constants compared to cis isomers due to the differing dihedral angles between

adjacent protons.

13C NMR Spectroscopy

Carbon-13 NMR spectroscopy reveals the number of unique carbon environments in the

molecule.

Table 2: Predicted 3C NMR Chemical Shifts for (3-Aminocyclobutyl)methanol
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Carbon Predicted Chemical Shift (8, ppm)
CH-NH:z 45 - 55
CH-CH20H 35-45
CHz (ring) 25-35
CH20H 60 - 70

Note: These are approximate ranges based on typical values for similar functional groups. The
exact chemical shifts will differ between the cis and trans isomers.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Expected IR Absorption Bands for (3-Aminocyclobutyl)methanol

Functional Group Wavenumber (cm~?) Description
O-H (alcohol) 3200 - 3600 Strong, broad
_ Medium, may show two bands
N-H (amine) 3300 - 3500
for -NH:z
C-H (alkane) 2850 - 3000 Strong
C-0O (alcohol) 1000 - 1260 Strong
N-H (bend) 1550 - 1650 Medium

Mass Spectrometry

Mass spectrometry provides the molecular weight of the compound and information about its
fragmentation pattern, which can aid in structure confirmation.

Table 4: Predicted Mass Spectrometry Data for (3-Aminocyclobutyl)methanol
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lon miz Description

[M+H]* 102.0913 Protonated molecular ion
[M+Na]* 124.0733 Sodium adduct

[M-H]~ 100.0768 Deprotonated molecular ion

Loss of water from the
[M+H-H20]* 84.0813 ]
protonated ion

The fragmentation pattern will involve cleavage of the substituents from the cyclobutane ring
and fragmentation of the ring itself.

Conclusion

The structure elucidation of (3-Aminocyclobutyl)methanol isomers is a systematic process
that combines chemical synthesis with a suite of spectroscopic techniques. The detailed
analysis of NMR, IR, and mass spectrometry data allows for the unambiguous assignment of
the chemical structure and stereochemistry of the target molecules. This foundational
knowledge is critical for the rational design and development of new chemical entities based on
this versatile scaffold for various applications in the pharmaceutical industry.

¢ To cite this document: BenchChem. [Structure Elucidation of (3-Aminocyclobutyl)methanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b154611#3-aminocyclobutyl-methanol-structure-
elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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